(1-methyl-1H-imidazol-2-yl)methanethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3 |
InChI Key |
UVWSKIZHAMYEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Imidazol 2 Yl Methanethiol
Established Synthetic Pathways to 1-methyl-1H-imidazole-2-thiol
The synthesis of 1-methyl-1H-imidazole-2-thiol is well-established and typically involves a cyclization reaction that builds the imidazole (B134444) ring from acyclic precursors.
Imidazole Ring Formation Precursors and Strategies
The primary strategy for synthesizing the methimazole (B1676384) core involves the condensation and cyclization of an aminoacetaldehyde derivative with a thiocyanate (B1210189) source. google.com A common precursor is an acetal (B89532) of aminoacetaldehyde, such as aminoacetaldehyde diethyl acetal or methylamino acetaldehyde (B116499) ethylene (B1197577) acetal, which protects the reactive aldehyde group during the initial reaction steps. google.comchemicalbook.com
One established method involves reacting aminoacetaldehyde diethyl acetal with methyl isothiocyanate. chemicalbook.comwikipedia.org The methyl isothiocyanate serves as the source for both the N1-methyl group and the C2-thiocarbonyl unit. An alternative and widely used industrial method employs methylamino acetaldehyde ethylene acetal, which already contains the required N-methyl group, and reacts it with a thiocyanate salt like ammonium (B1175870) thiocyanate or potassium thiocyanate in the presence of an acid catalyst. google.com
Introduction of the Methyl Group at N1
In the most efficient synthetic pathways, the methyl group at the N1 position is incorporated from the start of the reaction, rather than being added to a pre-formed imidazole ring. This is achieved by selecting appropriate starting materials:
Methyl isothiocyanate: When reacted with an aminoacetaldehyde equivalent, this reagent directly introduces the N-methyl group into the ring structure during cyclization. chemicalbook.comwikipedia.org
Methylamino acetaldehyde acetals: The use of N-methylated precursors like methylamino acetaldehyde ethylene acetal ensures the methyl group is correctly positioned from the outset. google.com
While direct N-alkylation of 2-mercaptoimidazole (B184291) is a known reaction for related compounds, the integrated approach is generally preferred for the synthesis of methimazole due to its efficiency.
Formation of the Methanethiol (B179389) Moiety at C2
The formation of the thiol group at the C2 position is integral to the ring-forming cyclization reaction. The process results in the creation of a thiourea-like functionality within the heterocyclic ring. This moiety exists as a thione-thiol tautomeric mixture, with the thione form (1-methyl-1,3-dihydro-2H-imidazole-2-thione) often being predominant in the solid state. nih.gov
The key reagents that provide the sulfur atom and the C2 carbon are:
Thiocyanate salts (e.g., KSCN, NH₄SCN): These salts react with the aminoacetaldehyde precursor under acidic conditions to form the C=S bond during the cyclization process. google.com
Methyl isothiocyanate (CH₃NCS): This reagent provides the -N(CH₃)-C(=S)- unit required for the final structure in a single molecule. chemicalbook.com
The final step of the synthesis often involves an acid-catalyzed hydrolysis of the intermediate acetal, followed by spontaneous intramolecular cyclization to yield the stable imidazole-2-thione ring. chemicalbook.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for achieving high yield and purity, particularly in industrial-scale production. Key areas of optimization include the choice of catalysts, reaction temperature, and purification methods.
A patented method highlights the use of a phase transfer catalyst, such as PEG-2000, alongside an acid catalyst (e.g., sulfuric acid) to improve the condensation reaction between methylamino acetaldehyde ethylene acetal and ammonium thiocyanate. google.com The reaction temperature is controlled, often raised to around 70 °C for several hours to ensure the reaction goes to completion. google.com
Purification of the crude product is critical due to the high water solubility of methimazole. google.com A common procedure involves extraction from the aqueous reaction mixture with an organic solvent, followed by concentration. The resulting crude solid is then refined through recrystallization. The choice of solvent for recrystallization significantly impacts the final purity and yield.
Table 1: Optimization of Methimazole Purification by Recrystallization google.com
| Crude Product (g) | Solvent | Solvent Volume (mL) | Refined Product (g) | Yield (%) | Final Purity (%) |
|---|---|---|---|---|---|
| 120 | Ethanol (B145695) | 200 | 115 | 95.8 | 99.6 |
| 150 | Methanol (B129727) | 300 | 139 | 92.7 | 99.6 |
The process is monitored using analytical techniques like Thin-Layer Chromatography (TLC) during the reaction and High-Performance Liquid Chromatography (HPLC) to confirm the purity of the final product. google.comresearchgate.net
Synthesis of Advanced Derivatives and Analogs of (1-methyl-1H-imidazol-2-yl)methanethiol
The thiol group of 1-methyl-1H-imidazole-2-thiol is nucleophilic and serves as a key handle for synthesizing a variety of derivatives.
Functionalization of the Thiol Group for Thioether Derivatives
The most common transformation of the thiol group is S-alkylation to form stable thioether derivatives. This reaction proceeds readily by treating 1-methyl-1H-imidazole-2-thiol with an alkyl halide in the presence of a base. ajol.info
In a representative procedure, 1-methyl-1H-imidazole-2-thiol (referred to as 2-mercapto-N-methyl imidazole) is deprotonated with a base like sodium hydroxide (B78521) in methanol. ajol.info The resulting thiolate anion then acts as a potent nucleophile, attacking an electrophilic carbon, such as that in a substituted 2-chloromethyl benzimidazole (B57391). The mixture is typically heated under reflux for several hours to ensure complete reaction. ajol.infoacademicjournals.org This method provides a versatile route to complex molecules where the imidazole and another heterocyclic system are linked by a thioether bridge.
Table 2: Synthesis of Thioether Derivatives from 1-methyl-1H-imidazole-2-thiol ajol.inforesearchgate.net
| Derivative Name | Electrophile | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6-Chloro-2-((1-methyl-1H-imidazol-2-ylthio)methyl)-1H-benzimidazole | 6-chloro-2-(chloromethyl)-1H-benzimidazole | 85 | 130-132 |
| 6-Methyl-2-((1-methyl-1H-imidazol-2-ylthio)methyl)-1H-benzimidazole | 2-(chloromethyl)-6-methyl-1H-benzimidazole | 62 | 62-64 |
The successful formation of these thioether derivatives is confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. ajol.info
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | 1-methyl-1H-imidazole-2-thiol |
| Methimazole | Thiamazole, 1-methyl-1,3-dihydro-2H-imidazole-2-thione |
| Aminoacetaldehyde diethyl acetal | - |
| Methylamino acetaldehyde ethylene acetal | - |
| Methyl isothiocyanate | - |
| Ammonium thiocyanate | - |
| Potassium thiocyanate | - |
| 2-Mercaptoimidazole | - |
| 6-Chloro-2-(chloromethyl)-1H-benzimidazole | - |
| 2-(Chloromethyl)-6-methyl-1H-benzimidazole | - |
| 6-Chloro-2-((1-methyl-1H-imidazol-2-ylthio)methyl)-1H-benzimidazole | - |
Modification of the Imidazole Ring (e.g., substitution reactions)
Direct functionalization of the imidazole ring of this compound is governed by the electronic nature of the heterocycle. The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.netuobabylon.edu.iq Theoretical studies and reactions on analogous imidazole derivatives indicate that electrophilic substitution preferentially occurs at the C4 and C5 positions. globalresearchonline.net The attack at C2 is generally disfavored due to the formation of a less stable intermediate carbocation. uobabylon.edu.iq
Derivatization through Coupling Reactions
The thiol group of this compound is a prime site for derivatization through various coupling reactions, allowing for the construction of more complex molecules. These reactions can be broadly categorized based on the type of bond being formed.
One common strategy involves the S-alkylation of the thiol group. This can be achieved by reacting the thiol with a range of halo-compounds in the presence of a base. sapub.org For example, 2-mercaptobenzimidazole (B194830) derivatives readily react with phenacyl bromide or 2-chloroacetic acid to form new C-S bonds. ijmrhs.com This approach can be used to link the imidazole core to various functional groups and molecular scaffolds.
Furthermore, the imidazole-thiol motif can be incorporated into larger heterocyclic systems. Condensation reactions with bifunctional reagents are particularly effective. For instance, the reaction of 2-mercaptobenzimidazoles with 1,3-diketones can lead to the regioselective formation of benzimidazo[2,1-b]thiazole derivatives, demonstrating a powerful method for building fused ring systems. nih.gov Similarly, acid hydrazide derivatives of imidazole-thiols can be cyclized with reagents like carbon disulfide to form oxadiazole rings. sapub.org
The following table summarizes representative coupling reactions for derivatizing imidazole-2-thiol systems.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| Imidazole-2-thiol derivative | Haloalkane/Phenacyl Bromide | Base (e.g., TEA, KOH), Ethanol, Reflux | S-alkylated imidazole |
| Imidazole-2-thiol derivative | 1,3-Diketone & NBS | Visible-light irradiation | Fused benzimidazo[2,1-b]thiazole |
| Imidazole-2-thiol acetic acid | Cyclic Amine | Oxalyl chloride, DCM | Amide derivative |
| Imidazole-2-thiol acid hydrazide | Carbon Disulfide | Pyridine (B92270), Reflux | 1,3,4-Oxadiazole derivative |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of stereoselective synthetic methods to produce chiral analogs of this compound is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While specific stereoselective syntheses for this exact compound are not widely reported, general strategies applicable to similar heterocyclic systems can be considered.
One approach involves the introduction of a chiral center adjacent to the thiol group. For example, if a chiral α-halo ketone is used to alkylate the thiol, a chiral thioether is produced. The stereochemistry of the starting material dictates the stereochemistry of the product.
Another strategy is to employ asymmetric catalysis. A prochiral derivative of the parent molecule could be subjected to an enantioselective reaction. For instance, a derivative containing a carbon-carbon double bond could undergo asymmetric hydrogenation or dihydroxylation, catalyzed by a chiral transition metal complex, to install new stereocenters with high enantiomeric excess.
The use of chiral auxiliaries is a classical and reliable method. A chiral auxiliary can be temporarily attached to the imidazole core or the thiol side chain, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been widely used in the synthesis of complex chiral molecules.
Mechanistic Studies of Chemical Reactions Involving this compound
Oxidation Pathways of the Thioether Linkage
The thioether (or thiol) linkage is susceptible to oxidation, typically yielding sulfoxides and subsequently sulfones. The oxidation of the closely related compound, 1-methyl-1H-imidazole-2-thiol, with chlorine dioxide (ClO₂) has been studied in detail, providing significant insight into these pathways. researchgate.net The reaction outcome is highly dependent on the stoichiometry of the reactants and the reaction conditions. researchgate.net
When 1-methyl-1H-imidazole-2-thiol is oxidized, several products can be formed. With a controlled amount of oxidant, the primary product is often the disulfide, 2,2′-disulfanediylbis(1-methylimidazole). As the oxidant-to-substrate ratio increases, further oxidation occurs, leading to the formation of sulfonic acids. Specifically, the reaction can yield 1-methylimidazole-2-sulfonic acid and 1-methyl-3-sulfo-3H-imidazolium chloride. researchgate.net The formation of these products suggests a mechanism involving the progressive oxidation of the sulfur atom, likely proceeding through sulfenic and sulfinic acid intermediates before reaching the stable sulfonic acid state.
The table below outlines the products obtained from the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide under various conditions, which serves as a model for the oxidation of this compound's thioether linkage. researchgate.net
| Substrate | Oxidant | Substrate:Oxidant Ratio | Key Product(s) |
| 1-methyl-1H-imidazole-2-thiol | Chlorine Dioxide | 2:1 | 2,2′-disulfanediylbis(1-methylimidazole) hydrochlorite |
| 1-methyl-1H-imidazole-2-thiol | Chlorine Dioxide | 1:2 | 1-methylimidazole-2-sulfonic acid |
| 1-methyl-1H-imidazole-2-thiol | Chlorine Dioxide | 1:3 | 1-methyl-3-sulfo-3H-imidazolium chloride |
Reduction Processes of Related Functional Groups
Following the oxidation of the thioether to a sulfoxide (B87167) or sulfone, reduction back to the thioether may be desired. While specific studies on the reduction of (1-methyl-1H-imidazol-2-yl)methyl sulfone or sulfoxide are scarce, standard organic chemistry methodologies are applicable.
The reduction of sulfoxides to thioethers is a common transformation. A variety of reagents can accomplish this, including phosphorus-based reagents like triphenylphosphine, and certain low-valent metal complexes. The choice of reagent often depends on the presence of other functional groups in the molecule.
Reducing a sulfone back to a thioether is a more challenging transformation due to the higher oxidation state and stability of the sulfone group. Strong reducing agents are typically required, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). These conditions can sometimes be harsh and may affect other functional groups within the molecule, requiring careful optimization and potentially the use of protecting groups. The development of new reagents for the construction of methyl sulfones is an active area of research, which may also lead to new methods for their reduction. chemrxiv.orgnih.gov
Electrophilic Substitution on the Imidazole Heterocycle
The imidazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic substitution. globalresearchonline.net The mechanism involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Loss of a proton from this intermediate restores the aromaticity and yields the substituted product. uobabylon.edu.iq
For the imidazole ring, substitution is strongly favored at the C4 and C5 positions over the C2 position. This preference is because the positive charge in the intermediate carbocation formed upon attack at C4 or C5 can be delocalized over both nitrogen atoms without placing a positive charge on the adjacent N3 atom, leading to a more stable intermediate. uobabylon.edu.iq In the case of this compound, the C2 position is already substituted, further directing incoming electrophiles to the C4 and C5 positions.
Common electrophilic substitution reactions that can be applied to the imidazole ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation: Using reagents like bromine in chloroform (B151607) or iodine under alkaline conditions to introduce halogen atoms (-Br, -I).
Sulfonation: Using fuming sulfuric acid (H₂S₂O₇) to introduce a sulfonic acid (-SO₃H) group. uobabylon.edu.iq
The directing effects of the N1-methyl and C2-methanethiol groups will influence the precise distribution of C4 and C5 isomers, although a mixture is often obtained.
Ring Opening and Rearrangement Reactions in Related Imidazole Systems
The structural stability of the imidazole ring is significant, yet under specific conditions, imidazole derivatives can participate in notable ring-opening and rearrangement reactions. These transformations are crucial for creating novel heterocyclic systems and understanding the reactivity of imidazole cores related to this compound. Research has explored these reactions using thermal, photochemical, and catalytic methods, revealing diverse reaction pathways.
A key area of investigation involves the nucleophilic ring opening of activated small rings, such as epoxides, by imidazole-based thiols. For instance, 1-methyl-1H-imidazole-2-thiol (thiamazole), the thiol tautomer of the subject compound's precursor, effectively opens epoxide rings to produce diol derivatives. semanticscholar.org This reaction proceeds by the sulfur nucleophile attacking one of the epoxide carbons, leading to the cleavage of the C-O bond and the formation of a new C-S bond, ultimately yielding functionalized diol products after workup. semanticscholar.org
Metal complexes have also been shown to induce ring-opening of N-alkylimidazole ligands. In specific cationic rhenium tricarbonyl complexes containing at least one N-mesitylimidazole ligand, deprotonation at the C2 position of an imidazole ring leads to an intramolecular nucleophilic attack on a neighboring N-mesitylimidazole ligand. nih.govnih.gov This attack results in the cleavage of the imidazole ring, demonstrating a unique metal- and base-induced transformation pathway. nih.govnih.govresearchgate.net Similarly, reactions of 1-alkyl-3-phenylbenzimidazolium salts with silver(I) oxide can selectively yield ring-opened formamide (B127407) derivatives, with the reaction outcome influenced by the nature of the N-alkyl substituent. mdpi.com
In addition to ring-opening, imidazole systems can undergo significant skeletal rearrangements. A notable example is the iodine-mediated rearrangement of imidazo[1,5-a]imidazoles into imidazo[1,5-a]pyrimidines. rsc.orgnih.gov This unusual transformation occurs in the presence of a specific amount of molecular iodine in tetrahydrofuran (B95107) (THF) at room temperature. rsc.orgnih.gov The reaction is believed to proceed through an initial ring opening of the imidazo[1,5-a]imidazole, followed by a cyclization resulting from a nucleophilic attack of a nitrogen atom (N1) of the imidazole onto a benzylic position, which leads to the more stable fused pyrimidine (B1678525) ring system. rsc.org The efficiency of this rearrangement is highly dependent on the stoichiometry of the iodine used. nih.gov
The table below summarizes the iodine-mediated rearrangement of a model substrate, 3-(tert-butylamino)-6-cyano-2-(phenylethynyl)-1H-imidazo[1,5-a]imidazole, into the corresponding imidazo[1,5-a]pyrimidine, highlighting the effect of the amount of iodine on the reaction yield. nih.gov
Table 1. Optimization of Iodine Stoichiometry in the Rearrangement of an Imidazo[1,5-a]imidazole Derivative
| Entry | Equivalents of Iodine (I₂) | Solvent | Yield of Rearranged Product (%) |
| 1 | 2 | Dichloromethane (DCM) | 0 (Starting material recovered) |
| 2 | 2 | Tetrahydrofuran (THF) | 35 |
| 3 | 4 | Tetrahydrofuran (THF) | 54 |
| 4 | 6 | Tetrahydrofuran (THF) | 71 |
| 5 | 8 | Tetrahydrofuran (THF) | Degradation observed |
Coordination Chemistry and Ligand Design with 1 Methyl 1h Imidazol 2 Yl Methanethiol
Ligand Properties of (1-methyl-1H-imidazol-2-yl)methanethiol
The unique structural features of this compound make it an intriguing ligand in coordination chemistry. Its ability to form stable complexes with various transition metals is largely dictated by the electronic and steric properties of its nitrogen and sulfur donor atoms.
This compound possesses a soft sulfur donor atom in the form of a thiol group and a borderline nitrogen donor atom within the imidazole (B134444) ring. The imidazole ring is a common motif in biological systems, most notably in the amino acid histidine, and is known to coordinate to a wide range of metal ions. The nitrogen atom at the 3-position of the imidazole ring is a good σ-donor, and its basicity is intermediate between that of pyridine (B92270) and ammonia.
The thiol group, on the other hand, is a soft donor and exhibits a strong affinity for soft metal ions. In complexes, the thiol can exist in its protonated form (methanethiol) or be deprotonated to form a thiolate, which is a stronger donor. The acidity of the thiol proton is significantly increased upon coordination to a Lewis acidic metal center. nih.gov Computational studies on related zinc-imidazole-thiol complexes have shown that the Zn-S bond energy is substantial, and the acidity of the S-H proton is highly dependent on the coordination number of the zinc center. nih.gov
The combination of a borderline nitrogen donor and a soft sulfur donor allows this compound to act as a versatile ligand, capable of coordinating to a variety of metal ions with differing hard-soft acid-base properties.
This compound can adopt several coordination modes, the most common of which is as a bidentate N,S-chelating ligand. In this mode, the ligand forms a stable five-membered ring with the metal center. This chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a significant driving force in the formation of these complexes. libretexts.org
The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the thiol group), and the steric hindrance around the coordination sphere. Studies on analogous benzimidazole-based thiol ligands have shown that they can form stable tetrahedral complexes with Pd(II), where the ligand coordinates in a bidentate fashion through the imidazole nitrogen and the sulfur atom. rsc.org The formation of such chelate complexes is generally thermodynamically favorable. libretexts.org Potentiometric studies on similar imidazole-containing ligands with transition metals like Cu(II), Ni(II), Co(II), and Zn(II) have been used to determine the stability constants of the resulting complexes. researchgate.net
| Chelation Mode | Description | Coordinating Atoms | Expected Ring Size |
|---|---|---|---|
| Monodentate (N-donor) | Coordination through the imidazole nitrogen only. | N3 | N/A |
| Monodentate (S-donor) | Coordination through the sulfur atom only. | S | N/A |
| Bidentate (N,S-chelate) | Coordination through both the imidazole nitrogen and the sulfur atom, forming a chelate ring. | N3, S | 5-membered |
| Bridging | The ligand bridges two metal centers, coordinating through N and S to different metals. | N3, S | Variable |
The presence of a methyl group at the N1 position of the imidazole ring has a notable impact on the coordination behavior of this compound compared to its unmethylated counterpart. Firstly, the N1-methylation prevents the deprotonation of this nitrogen and its potential involvement in coordination, thus unambiguously favoring coordination through the N3 nitrogen.
Secondly, the methyl group can introduce steric hindrance that may influence the geometry of the resulting metal complex and the accessibility of the donor atoms. This steric effect can affect the stability of the complex.
From an electronic perspective, the methyl group is weakly electron-donating, which can slightly increase the basicity of the imidazole ring and potentially enhance the donor strength of the N3 nitrogen. This can lead to the formation of more stable metal complexes compared to those with unsubstituted imidazole ligands.
Synthesis and Characterization of Metal Complexes Containing this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Palladium(II) Complexes: The synthesis of Pd(II) complexes with ligands similar to this compound has been reported. rsc.org A general procedure involves dissolving the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and adding a solution of a palladium(II) salt, like K₂PdCl₄ or Pd(OAc)₂, to the ligand solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting complex often precipitates from the solution and can be isolated by filtration. For a related benzimidazole-based thiol ligand, a tetrahedral Pd(II) complex was formed in good yield. rsc.org
Zinc(II) Complexes: Zinc(II) complexes with imidazole-based ligands are widely studied. The synthesis of a Zn(II) complex with this compound would likely involve the reaction of the ligand with a zinc(II) salt, such as ZnCl₂ or Zn(OAc)₂, in a solvent like methanol or ethanol. ajol.info The reaction is typically carried out with stirring, and the complex can be isolated upon precipitation or by removal of the solvent. Studies on zinc(II) complexes with the related ligand 1-methyl-3H-imidazole-2-thione (methimazole) have shown the formation of tetrahedral S-coordinated complexes. researchgate.net
Gallium(III) Complexes: The synthesis of Ga(III) complexes with imidazole has also been reported. researchgate.net A typical synthesis would involve dissolving anhydrous GaCl₃ in a dry solvent like ethanol and adding a solution of this compound. The reaction would likely proceed at room temperature with stirring to yield the desired complex.
A combination of spectroscopic techniques is essential for the comprehensive characterization of metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand will show characteristic bands for the C=N stretching of the imidazole ring and the S-H stretching of the thiol group. Upon coordination to a metal ion, the C=N stretching frequency is expected to shift, indicating the involvement of the imidazole nitrogen in bonding. If the thiol group coordinates in its deprotonated thiolate form, the S-H stretching band will disappear. New bands at lower frequencies corresponding to M-N and M-S vibrations may also be observed. For a related Ga(III)-imidazole complex, the disappearance of a band from the free ligand in the complex's spectrum provided evidence for the ligand's attachment to the metal. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes, such as those of Pd(II), Zn(II), and Ga(III), in solution. In the ¹H NMR spectrum of the free ligand, characteristic signals for the imidazole ring protons and the methylene (B1212753) protons of the methanethiol (B179389) group would be observed. Upon complexation, these signals are expected to shift due to the influence of the metal center. The magnitude and direction of these shifts can provide information about the coordination environment. For instance, in a ¹H NMR spectrum of a related imidazole derivative, distinct signals were observed for the imidazole and methylene protons. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the metal complexes. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed, in addition to d-d transitions for transition metal complexes with unpaired d-electrons. In the case of d¹⁰ metal ions like Zn(II) and Ga(III), d-d transitions are absent. The UV-Vis spectrum of a Pd(II) complex with a related benzimidazole-based ligand showed a hypochromic shift, suggesting strong interaction between the metal complex and DNA base pairs. rsc.org
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern. Techniques like electrospray ionization (ESI) mass spectrometry are particularly useful for characterizing charged complexes in solution.
| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |
|---|---|---|---|
| IR Spectroscopy | C=N stretch, S-H stretch | Shift in C=N stretch, disappearance of S-H stretch (for thiolate), appearance of M-N and M-S bands | Confirmation of N and S coordination |
| ¹H NMR Spectroscopy | Characteristic signals for imidazole and methylene protons | Shifts in proton signals | Information on the solution structure and ligand environment |
| ¹³C NMR Spectroscopy | Characteristic signals for imidazole and methylene carbons | Shifts in carbon signals | Further confirmation of coordination and structural information |
| UV-Vis Spectroscopy | Ligand-based π-π* and n-π* transitions | Appearance of charge transfer bands (LMCT/MLCT) and/or d-d transitions | Electronic structure of the complex |
| Mass Spectrometry | Molecular ion peak of the ligand | Molecular ion peak corresponding to the complex, fragmentation pattern | Confirmation of the composition of the complex |
Spectroscopic Techniques for Structural Elucidation of Metal Complexes
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental tool for confirming the coordination of this compound to a metal center. azjournalbar.combohrium.com Comparison of the FT-IR spectrum of the free ligand with those of its metal complexes reveals characteristic shifts in vibrational frequencies that signify bond formation.
Coordination through the imidazole nitrogen is typically confirmed by shifts in the C=N stretching vibration. For instance, in complexes of 1H-imidazole, this band shifts, indicating the involvement of the nitrogen atom in bonding. azjournalbar.com Similarly, for complexes involving 1-methylimidazole, changes in the ring vibration modes are indicative of coordination. researchgate.net
The involvement of the thiol group in coordination is evidenced by the disappearance of the ν(S-H) stretching band (typically around 2550-2600 cm⁻¹) upon deprotonation and formation of a metal-thiolate bond. nih.gov Furthermore, the C-S stretching vibration may also shift upon complexation. The formation of new, weaker bands in the far-infrared region (typically below 500 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) stretching vibrations, providing direct evidence of coordination. mdpi.com
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| ν(S-H) | ~2560 | Absent | Deprotonation and coordination of thiol sulfur. nih.gov |
| ν(C=N)ring | ~1650 | Shifted (e.g., ~1630) | Coordination of imidazole nitrogen. azjournalbar.com |
| ν(M-N) | - | ~450-500 | Formation of metal-nitrogen bond. mdpi.com |
| ν(M-S) | - | ~300-400 | Formation of metal-sulfur bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within the ligand and the d-orbital splitting of the metal center upon complexation. The resulting spectra are used to infer the coordination geometry of the metal ion. azjournalbar.comekb.eg
The spectrum of the free this compound ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the imidazole ring. ekb.egresearchgate.net Upon coordination to a metal ion, these intra-ligand bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating electronic interaction between the ligand and the metal.
For transition metal complexes, new, weaker absorption bands often appear in the visible region. These bands are attributed to d-d electronic transitions of the metal ion. The energy and number of these bands are characteristic of the metal's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). ekb.egresearchgate.net For example, Cu(II) complexes often exhibit broad d-d bands that are indicative of their specific coordination environment. ekb.eg Additionally, intense ligand-to-metal charge-transfer (LMCT) bands can sometimes be observed, particularly with thiol-containing ligands. semanticscholar.org
| Complex Type | Absorption Bands (nm) | Assignment | Inferred Geometry |
| Free Ligand | ~260, ~310 | π→π, n→π | - |
| [Co(L)₂] | ~550, ~650 | d-d transitions | Tetrahedral researchgate.net |
| [Ni(L)₂] | ~400, ~550 | d-d transitions | Square Planar ekb.eg |
| [Cu(L)₂] | ~600-700 | d-d transitions | Distorted Octahedral/Square Planar |
| [Zn(L)₂] | ~270, ~315 | Intra-ligand (shifted) | Tetrahedral (d¹⁰, no d-d bands) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful technique for elucidating the structure of diamagnetic metal complexes in solution. Paramagnetic complexes often result in significantly broadened signals, making analysis difficult. acs.org For diamagnetic metal ions like Zn(II), Cd(II), or Co(III), ¹H and ¹³C NMR provide detailed information about the ligand's coordination mode. researchgate.netnih.gov
In the ¹H NMR spectrum, coordination of the imidazole ring to a metal ion causes a downfield shift of the ring proton signals due to the deshielding effect of the metal center. researchgate.net The signals for the methylene (-CH₂-) protons adjacent to the thiol group and the N-methyl (-CH₃) protons would also be expected to shift upon complexation. The integration of the signals can confirm the stoichiometry of the ligand in the complex.
Similarly, in the ¹³C NMR spectrum, all carbon signals of the ligand are expected to shift upon coordination. The C2 carbon of the imidazole ring, being adjacent to the coordinating nitrogen and the substituent group, often shows a significant shift. These shifts provide conclusive evidence of complex formation in solution.
| Nucleus | Group | Free Ligand δ (ppm) | Zn(II) Complex δ (ppm) | Interpretation |
| ¹H | Imidazole Ring Protons | 7.0 - 7.6 | Shifted downfield (e.g., 7.2 - 7.9) | Deshielding due to metal coordination. researchgate.net |
| ¹H | -CH₂-S- | ~3.8 | Shifted | Change in electronic environment. |
| ¹H | N-CH₃ | ~3.6 | Shifted | Change in electronic environment. |
| ¹³C | Imidazole C2 | ~145 | Shifted | Direct involvement in coordination sphere. |
| ¹³C | Imidazole C4/C5 | ~120, ~128 | Shifted | Change in ring electronics. |
Mass Spectrometry (e.g., MALDI-TOF)
Mass spectrometry is used to determine the molecular weight of the metal complexes and to obtain information about their stoichiometry and fragmentation patterns. uobaghdad.edu.iquobaghdad.edu.iq Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. researchgate.netnih.gov
The mass spectrum of a metal complex will show a peak or a characteristic isotopic pattern corresponding to the molecular ion [M]⁺ or related fragments, such as [M-L]⁺ (loss of a ligand) or [M+H]⁺. researchgate.net This data is crucial for confirming that the desired complex has been synthesized with the expected metal-to-ligand ratio. The fragmentation pattern can also provide structural clues, often showing the sequential loss of ligands or counter-ions. ucl.ac.uktripod.com
| Complex Formula | Expected m/z for Molecular Ion [M]⁺ | Common Fragments |
| [Ni(C₅H₈N₂S)₂] | 314.7 (for ⁵⁸Ni) | [Ni(C₅H₈N₂S)]⁺ |
| [Zn(C₅H₈N₂S)₂] | 320.4 (for ⁶⁴Zn) | [Zn(C₅H₈N₂S)]⁺ |
| [Cd(C₅H₈N₂S)₂] | 368.4 (for ¹¹⁴Cd) | [Cd(C₅H₈N₂S)]⁺ |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to understand their decomposition pathways. nih.gov The analysis involves heating a sample at a constant rate and monitoring its weight loss as a function of temperature.
A typical TGA curve for a hydrated metal complex of this compound would show an initial weight loss at lower temperatures (e.g., < 150 °C), corresponding to the removal of lattice or coordinated water molecules. scirp.org This is followed by a plateau of thermal stability. At higher temperatures, one or more sharp weight loss steps indicate the decomposition of the organic ligand. mdpi.com The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide or metal sulfide, which can be used to confirm the metal content of the original complex. scirp.orgnih.gov
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 70 - 150 | Varies | Loss of solvent/water molecules. scirp.org |
| 200 - 450 | Varies | Decomposition and loss of the organic ligand. mdpi.comnih.gov |
| > 500 | - | Formation of stable metal oxide/sulfide residue. nih.gov |
X-ray Diffraction (XRD) for Solid-State Structures
For complexes of this compound, XRD analysis can confirm the bidentate N,S-coordination mode, showing the formation of a five-membered chelate ring. The analysis reveals whether the metal center adopts a tetrahedral, square planar, or octahedral geometry, the latter often being achieved by the coordination of additional solvent molecules or counter-ions. globethesis.comnih.gov Powder XRD (PXRD) is also used to confirm the phase purity of the bulk crystalline sample. azjournalbar.commdpi.com
| Metal Ion | Typical Geometry | Coordination Number | Key Structural Features |
| Co(II) | Tetrahedral/Octahedral | 4 or 6 | Can vary based on other coordinated ligands. wikipedia.org |
| Ni(II) | Square Planar/Octahedral | 4 or 6 | Geometry is sensitive to ligand field strength. wikipedia.org |
| Cu(II) | Distorted Square Planar/Octahedral | 4, 5, or 6 | Often shows Jahn-Teller distortion. globethesis.com |
| Zn(II) | Tetrahedral | 4 | Favors tetrahedral geometry due to d¹⁰ configuration. nih.gov |
Ligand Design Principles for Enhanced Complex Stability and Functionality
The design of ligands based on the this compound scaffold is governed by fundamental principles of coordination chemistry that aim to enhance the stability and introduce specific functionalities into the resulting metal complexes. As a bidentate N,S-donor ligand, its interaction with metal ions is primarily dictated by the electronic properties of the imidazole nitrogen and the sulfur of the thiol group, as well as steric factors influencing the coordination geometry. Modifications to the ligand structure can tune these properties to achieve desired outcomes in complex formation and reactivity.
The stability of metal complexes with imidazole-based ligands is strongly correlated with the basicity of the ligand. researchgate.net A linear relationship exists between the proton affinity (pKa) of the imidazole nitrogen and the stability constant (log K) of the resulting metal complex. researchgate.net This principle is foundational for designing ligands with enhanced stability. For instance, introducing electron-donating groups on the imidazole ring increases the electron density on the coordinating nitrogen atom, thereby enhancing its basicity and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen donor, which can be utilized to modulate the lability of the metal-ligand bond.
Theoretical studies on model systems, such as zinc complexes with imidazole and methanethiol, provide significant insights into the interplay between the ligand's structure and the stability of the metal complex. nih.gov These studies reveal that the coordination number and the geometry around the metal center have a profound impact on bond energies and the acidity of the coordinated thiol. nih.gov
Key principles derived from these theoretical models, which are applicable to the this compound ligand, include:
Coordination Number: As the number of coordinating ligands around a metal center like Zn(II) increases, the bond energy between the metal and the sulfur atom of the methanethiol decreases. nih.gov This is accompanied by an increase in the metal-sulfur bond length. nih.gov This suggests that controlling the steric bulk on the ligand can be a strategy to limit the coordination number and thus maintain a stronger metal-thiol bond.
Thiol Acidity: The coordination of the thiol group to a Lewis acidic metal center like Zn(II) significantly increases its acidity (lowers its proton dissociation energy, PDE) compared to the free ligand. nih.gov However, as more imidazole ligands are added to the coordination sphere, the thiol becomes less acidic (its PDE increases). nih.gov This tunability is crucial for applications in catalysis, where the protonation state of the thiol may be involved in the reaction mechanism.
Electronic Effects: The electronic properties of the imidazole ring directly influence the strength of the metal-sulfur bond. The addition of Lewis basic imidazole ligands to the metal center decreases the binding energy of both methanethiol and its deprotonated form, methylthiolate. nih.gov This indicates a competitive relationship between the N-donor and S-donor ligands for the metal's coordination sphere.
The functionalization of the this compound ligand is a key strategy for imparting specific properties to the metal complex. Introducing functional groups at various positions on the imidazole ring can introduce new reactive sites, modify the solubility of the complex, or create steric constraints that favor a particular coordination geometry. These modifications can be tailored to develop complexes for applications ranging from catalysis to materials science.
The following interactive data tables, derived from theoretical calculations on Zn(II)-imidazole-methanethiol model systems, illustrate these design principles.
Table 1: Effect of Imidazole Coordination on Zn-S Bond Dissociation Energy (BDE)
This table shows how the bond dissociation energy of the Zn-S bond changes as the number of imidazole (ImH) ligands increases in the coordination sphere of a zinc ion. The data is presented for both the neutral methanethiol (HSCH₃) and the deprotonated thiolate (SCH₃⁻) ligands.
| Complex | Zn-S(thiol) BDE (kJ/mol) | Zn-S(thiolate) BDE (kJ/mol) |
|---|---|---|
| [Zn-L] | 576 | 1785 |
| [(ImH)Zn-L] | 367 | 1401 |
| [(ImH)₂Zn-L] | 231 | 1101 |
| [(ImH)₃Zn-L] | 136 | 910 |
| [(ImH)₅Zn-L] | 104 | 699 |
Data sourced from theoretical calculations on model systems and illustrates general principles applicable to the title compound. nih.gov L represents either S(H)CH₃ or SCH₃⁻.
Table 2: Influence of Imidazole Coordination on Methanethiol Acidity
This table demonstrates the change in the S-H proton dissociation energy (PDE) of methanethiol when coordinated to a zinc ion, as a function of the number of co-ligated imidazole (ImH) molecules. A higher PDE indicates lower acidity.
| Complex | S-H Proton Dissociation Energy (PDE) (kJ/mol) |
|---|---|
| HSCH₃ (unbound) | 1504 |
| [Zn-S(H)CH₃]²⁺ | 296 |
| [(ImH)Zn-S(H)CH₃]²⁺ | 488 |
| [(ImH)₂Zn-S(H)CH₃]²⁺ | 632 |
| [(ImH)₃Zn-S(H)CH₃]²⁺ | 715 |
| [(ImH)₅Zn-S(H)CH₃]²⁺ | 843 |
Data sourced from theoretical calculations on model systems and illustrates general principles applicable to the title compound. nih.gov
Catalytic Applications and Mechanistic Insights
(1-Methyl-1H-imidazol-2-yl)methanethiol as a Ligand in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, relies heavily on the design of ligands that coordinate to a central metal atom. These ligands are crucial as they modulate the metal's electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. mdpi.com The imidazole (B134444) and thiol moieties within this compound make it an effective ligand. The imine nitrogen of the imidazole ring acts as a pure sigma-donor, while the sulfur atom of the methanethiol (B179389) group can also coordinate strongly to transition metals. wikipedia.org
This compound can function as a bidentate or monodentate ligand, coordinating to transition metal centers through its nitrogen and sulfur atoms. This coordination is fundamental to a wide array of catalytic transformations, including C-H activation, cross-coupling reactions, and hydrogenation. mdpi.comcsic.es The specific binding mode and the electronic properties of the ligand dictate the outcome of these reactions. For instance, in nickel-catalyzed C-H arylations and alkenylations of imidazoles, the choice of ligand is critical for the reaction's success. nih.gov While not specifically documented for this compound, related imidazole derivatives are integral to catalysts for reactions like the Suzuki-Miyaura coupling and olefin metathesis. mdpi.com The presence of both a soft thiol donor and a harder imidazole nitrogen donor allows this ligand to stabilize various oxidation states of the metal center, a key requirement for many catalytic cycles. Thiol groups acting as transient cooperative ligands have been shown to exert both acceleration and inhibition effects in ruthenium-catalyzed dehydrogenation reactions, highlighting the nuanced role the thiol moiety can play. nih.gov
The electronic properties of a ligand are paramount in tuning the reactivity of a metal catalyst. nih.govnih.gov In this compound, the methyl group on the N-1 position of the imidazole ring plays a significant role. Substituents on the imidazole ring can alter the electron density distribution and geometry of the molecule. acs.org
Replacing the methyl group with either electron-donating or electron-withdrawing groups can systematically modify the σ-donor capacity of the imidazole nitrogen.
Electron-donating groups (e.g., larger alkyl groups) would increase the electron density on the nitrogen, enhancing its donor capability. This can make the coordinated metal center more electron-rich, which is often beneficial for oxidative addition steps in catalytic cycles.
Electron-withdrawing groups (e.g., phenyl or acyl groups) would decrease the electron density, making the ligand a weaker donor. This can render the metal center more electrophilic, potentially accelerating reductive elimination steps.
This principle of "ligand tuning" allows for the rational design of catalysts with optimized performance for specific reactions. Theoretical and experimental studies on related N-heterocyclic carbenes (NHCs) confirm that modifying substituents around the imidazole ring provides a powerful tool for tuning the electronic properties and, consequently, the catalytic activity. nih.gov For example, 1,2,3-triazole-derived NHCs are stronger donors than their imidazole-derived counterparts, which significantly impacts the properties of the metal complexes they form and their subsequent catalytic applications. nih.gov
Enzyme Mimicry and Catalysis
Many enzymes rely on metal ions held in place by amino acid residues to perform complex chemical transformations. The structure of this compound, with its imidazole and thiol groups, makes it an excellent candidate for creating synthetic models that mimic the active sites of these metalloenzymes. uu.nl
The imidazole side chain of the amino acid histidine is a ubiquitous ligand for metal ions in biological systems. wikipedia.orgmdpi.com It is a key component in the active sites of enzymes like hemoglobin, carbonic anhydrase, and numerous zinc proteinases. daneshyari.com this compound serves as a structural and functional mimic of histidine, providing the essential imidazole coordinating group.
A significant number of zinc enzymes feature a catalytic zinc ion coordinated by three histidine residues. daneshyari.com Synthetic complexes using imidazole-containing ligands have been developed to model the structure and function of these active sites. uu.nlmdpi.com The addition of a thiol group, as in this compound, allows for the mimicry of active sites where a cysteine residue's thiolate group also coordinates to the metal, such as in matrix metalloproteinases (MMPs). daneshyari.com
Computational studies on zinc(II) complexes with imidazole and methanethiol ligands provide insight into how ligand coordination affects catalytic function. The acidity of a coordinated thiol, a key factor in many enzymatic reactions, is highly dependent on the number of other ligands bound to the zinc center.
| Complex | Number of Imidazole Ligands | Zn-S Bond Dissociation Energy (kJ/mol) | S-H Proton Dissociation Energy (kJ/mol) |
|---|---|---|---|
| [(ImH)0Zn–S(H)CH3]2+ | 0 | 576 | 296 |
| [(ImH)1Zn–S(H)CH3]2+ | 1 | 403 | 494 |
| [(ImH)2Zn–S(H)CH3]2+ | 2 | 286 | 580 |
| [(ImH)3Zn–S(H)CH3]2+ | 3 | 201 | 625 |
| [(ImH)4Zn–S(H)CH3]2+ | 4 | 138 | 642 |
| [(ImH)5Zn–S(H)CH3]2+ | 5 | 96 | 651 |
Data derived from theoretical calculations on model zinc-imidazole-methanethiol complexes.
As the table demonstrates, increasing the number of imidazole ligands decreases the strength of the zinc-thiol bond but significantly increases the energy required to deprotonate the thiol, making it less acidic. This illustrates how the coordination environment, which can be mimicked by ligands like this compound, finely tunes the reactivity at the metal's active site.
While N-heterocyclic carbenes (NHCs) derived from imidazoles are widely used as ligands in synthetic chemistry, their role in enzymatic systems is a new and emerging area of investigation. nih.govrsc.org An imidazol-2-yl carbene is an isomer of an imidazole and represents a reactive intermediate. wikipedia.org
Recent research into the biosynthesis of ergothioneine, a thiol-histidine derivative, has proposed the involvement of an imidazol-2-yl carbene intermediate. nih.govacs.org In this pathway, the enzyme EanB is thought to activate a histidine derivative (hercynine) to form a carbene at the C-2 position of the imidazole ring, which then reacts to form a C-S bond. nih.govacs.org Although the formation of such a carbene in a biological context is energetically challenging, experimental evidence, such as deuterium (B1214612) exchange studies, supports this mechanistic hypothesis. nih.govacs.org This makes EanB one of the few enzymes proposed to utilize a carbene intermediate. acs.org The study of this compound and related compounds could provide valuable models for understanding the formation and reactivity of these rare biological intermediates. nih.gov
Catalytic Mechanisms and Reaction Kinetics
The mechanism by which a catalyst operates and the rate at which it proceeds are fundamental to its application. For catalysts incorporating this compound, the mechanism depends on whether it is part of a transition metal complex or acting as an organocatalyst.
In transition metal catalysis , the ligand would participate in a catalytic cycle, which typically involves steps such as:
Oxidative Addition: The metal center's oxidation state increases as it breaks a bond in the substrate.
Ligand Substitution: The substrate or other molecules coordinate to the metal center.
Migratory Insertion/Reductive Elimination: Bonds are formed, and the final product is released, returning the catalyst to its initial state.
The kinetics of these processes are highly dependent on the ligand's electronic and steric properties. nih.gov As discussed in section 4.1.2, N-substitution on the imidazole ring can modulate the electron density of the metal center, thereby influencing the rates of individual steps in the cycle. Kinetic studies, often performed using techniques like high-pressure NMR, are essential for elucidating these mechanisms and optimizing catalyst performance. researchgate.netresearchgate.net
Alternatively, the compound could be involved in organocatalytic mechanisms , particularly those related to the carbene chemistry discussed in section 4.2.2. The proposed mechanism for the EanB enzyme involves protonation of the imidazole ring to facilitate the formation of a carbene intermediate. nih.gov The kinetics of such a reaction would be dependent on factors like pH and the pKa of the participating functional groups. The rate of deuterium exchange in the EanB system, for example, was shown to be highly sensitive to the pKa of a nearby tyrosine residue, demonstrating the subtle electronic factors that control the reaction kinetics. acs.org The study of how imidazole buffers catalyze reactions like RNA hydrolysis also provides insight into the general acid-base mechanisms that can influence reaction rates. rsc.org
Biological Activity Mechanisms and Interactions Non Clinical Focus
Molecular Mechanisms of Enzyme Inhibition
The imidazole (B134444) ring, a core feature of (1-methyl-1H-imidazol-2-yl)methanethiol, is a well-established pharmacophore known for its ability to interact with various enzymes. This section details its role in the inhibition of specific enzymes when incorporated into larger molecular frameworks.
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.govscielo.br Water-soluble phthalocyanine (B1677752) derivatives nonperipherally substituted with this compound have demonstrated potent α-glucosidase inhibitory activity. bohrium.com
In a study, several hydrochloride derivatives of these phthalocyanines (2a, 3a, and 4a) were found to have higher inhibitory effects against the α-glucosidase enzyme than the standard drug, acarbose (B1664774) (IC50 = 63.03 ± 2.14 μM). bohrium.com Kinetic analysis through Lineweaver-Burk plots revealed that these compounds function as competitive inhibitors. This mechanism is characterized by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged, indicating that the inhibitor competes with the substrate for the active site of the enzyme. bohrium.com Dixon plots were used to determine the inhibition constants (Ki), which quantify the potency of the inhibitors. bohrium.com
| Compound | Ki (μM) | Inhibition Type |
| This compound Phthalocyanine Derivative (2a) | 14.70 ± 0.70 | Competitive |
| This compound Phthalocyanine Derivative (3a) | 11.20 ± 0.50 | Competitive |
| This compound Phthalocyanine Derivative (4a) | 12.60 ± 0.20 | Competitive |
This table presents the inhibition constants (Ki) for phthalocyanine derivatives containing this compound against the α-glucosidase enzyme. bohrium.com
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. benthamdirect.com While direct studies on this compound are limited, research on structurally related benzimidazole (B57391) derivatives provides strong evidence for the inhibitory potential of this class of compounds against tyrosinase. benthamdirect.comnih.govnih.gov
Various benzimidazole derivatives have shown significant tyrosinase inhibitory activity, often surpassing that of the standard inhibitor, kojic acid. nih.gov For example, certain (Z)-2-(substituted benzylidene) benzimidazothiazolone derivatives and benzimidazole-thione Schiff bases have been identified as potent competitive or mixed-type inhibitors of mushroom tyrosinase. benthamdirect.comnih.gov The inhibitory mechanism often involves the compound binding to the catalytic active site of the enzyme. nih.gov
| Benzimidazole Derivative | IC50 (μM) | Reference Compound (Kojic Acid) IC50 (μM) |
| Benzimidazothiazolone Derivative 1 | 3.70 ± 0.51 | 18.27 ± 0.89 |
| Benzimidazothiazolone Derivative 2 | 3.05 ± 0.95 | 18.27 ± 0.89 |
| Benzimidazothiazolone Derivative 3 | 5.00 ± 0.38 | 18.27 ± 0.89 |
| Benzimidazole-thione Schiff Base S-4 | 0.0048 ± 0.0014 | Not specified in study |
| 1,4-di(1H-benzo[d]imidazol-1-yl)butane | 310 | Not specified in study |
This table shows the half-maximal inhibitory concentrations (IC50) of various benzimidazole derivatives against mushroom tyrosinase, demonstrating their high potency compared to kojic acid where applicable. benthamdirect.comnih.govnih.gov
The imidazole ring is a versatile heterocyclic moiety responsible for the biological activity of many compounds. researchgate.netajrconline.org Its ability to inhibit enzymes stems from several key chemical properties. The electron-rich nature of the imidazole ring allows it to readily bind with various enzymes and receptors through weak interactions. researchgate.net
A primary mechanism of inhibition involves the interaction of one of the ring's nitrogen atoms with metal ions present in the active sites of metalloenzymes. A well-documented example is the inhibition of cytochrome P450 enzymes, where the N3 nitrogen of the imidazole ring binds to the heme iron atom, disrupting the enzyme's catalytic cycle. wikipedia.org This interaction is fundamental to the action of many azole-based antifungal drugs. wikipedia.org
Furthermore, the imidazole ring can act as a competitive inhibitor by occupying the enzyme's active site, thereby preventing the substrate from binding. nih.gov Studies on the inhibition of β-glucosidase by imidazole demonstrated a partial competitive mechanism, where imidazole binds to the active site and reduces the enzyme's affinity for its substrate. nih.gov The protonated, positively charged form of the imidazole ring can also engage in unique lp↔π stacking interactions, which can stabilize its position within a binding pocket and contribute to an inhibitory effect. nih.gov
Nucleic Acid Interactions and Modulation
Phthalocyanines containing the this compound substituent have been shown to interact with and modify nucleic acids, particularly DNA. These interactions are often dependent on an external stimulus, such as light.
Water-soluble, cationic phthalocyanines are known to interact with the negatively charged phosphate (B84403) backbone of DNA. bohrium.com Studies on phthalocyanine derivatives substituted with this compound suggest that these molecules interact with DNA primarily through an outside binding mode. bohrium.com This mechanism involves the phthalocyanine molecule associating with the exterior of the DNA helix, likely through electrostatic interactions between the cationic groups on the phthalocyanine and the anionic phosphate groups of the DNA.
The phthalocyanine derivatives of this compound exhibit significant DNA cleavage activity upon irradiation with light. bohrium.comyildiz.edu.tr In studies using supercoiled pBR322 plasmid DNA, these compounds showed no nuclease activity in the dark. However, when exposed to light (e.g., at 10 and 20 J/cm²), they induced cleavage of the DNA strands. bohrium.comyildiz.edu.tr
This "photonuclease" activity is concentration-dependent and is a hallmark of photosensitizers used in photodynamic therapy (PDT). bohrium.com The mechanism involves the phthalocyanine absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen. This singlet oxygen then attacks the DNA, leading to strand breaks. bohrium.com Among the derivatives tested, the gallium(III) phthalocyanine (4a) demonstrated the highest photonuclease activity. bohrium.comyildiz.edu.tr This photo-induced DNA cleavage highlights the potential of these compounds as agents for light-based therapies. researchgate.net
Interactions with Biological Receptors (General Principles, excluding H2-receptor specific pharmacology)
The imidazole nucleus is a versatile pharmacophore that can interact with a variety of biological receptors. researchgate.net Compounds containing the imidazole moiety have been shown to act on receptors such as histaminic, dopaminergic, and adreno-receptors. researchgate.net For instance, certain N-substituted imidazole derivatives have been identified as selective alpha 1A adrenergic receptor agonists. nih.gov Additionally, other imidazole-based compounds have been developed as positive allosteric modulators of the GABA-A receptor, indicating their ability to interact with specific allosteric binding sites on ion channels. nih.gov The nature of the substituents on the imidazole ring plays a critical role in determining the specific receptor interactions and the resulting pharmacological activity. nih.govnih.gov
Investigating Mechanisms of Antiproliferative Effects in Cell Lines (Focus on molecular events, not clinical trials)
Numerous studies have demonstrated the antiproliferative activity of imidazole derivatives against various cancer cell lines. nih.govscielo.brmdpi.com The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular processes. For example, some trisubstituted imidazole derivatives have been shown to suppress the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, other imidazole-based compounds have been found to inhibit the growth of head and neck squamous cell carcinoma cell lines by blocking the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com The antiproliferative efficacy of these compounds is often dose-dependent, with IC50 values varying across different cell lines. scielo.br
Metal complexes incorporating imidazole-based ligands have been investigated for their antiangiogenic properties. Ruthenium complexes, in particular, have been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. nih.gov One such complex, NAMI-A (trans-imidazoledimethylsulphoxidetetrachloro-ruthenate), has demonstrated the ability to reduce the production and release of nitric oxide (NO) by endothelial cells, which in turn inhibits their invasive capacity. nih.gov In vivo studies using Matrigel plug assays have confirmed the anti-angiogenic potential of these ruthenium compounds, showing a significant reduction in blood vessel formation. nih.gov
A primary mechanism through which imidazole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govtandfonline.comresearchgate.net Studies on various cancer cell lines have shown that these compounds can trigger apoptosis through the mitochondrial pathway. nih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner caspase. nih.gov Some imidazole-2-thiones have been identified as potent inducers of both early and late-stage apoptosis in breast cancer cells. tandfonline.com
| Compound Type | Cell Line | Apoptotic Mechanism |
| Imidazole derivative (Compound 4f) | HeLa | Upregulation of Bax, downregulation of Bcl-2, increased Caspase-3 expression. nih.gov |
| Trisubstituted-imidazoles | Breast Cancer Cells | Negatively regulating PI3K/Akt/mTOR signaling pathway. nih.gov |
| Imidazole-2-thiones | MCF-7 | Induction of early and late-stage apoptosis. tandfonline.com |
DNA Adduct Formation by Related Platinum Complexes
Platinum-based anticancer drugs, including those with imidazole-related ligands, function primarily through the formation of stable adducts with DNA. nih.govresearchgate.net These complexes covalently bind to the nitrogen atoms of purine (B94841) bases, most commonly the N7 of guanine, leading to the formation of intrastrand and interstrand cross-links. researchgate.netresearchgate.net This DNA damage distorts the double helix structure, which can inhibit DNA replication and transcription, ultimately triggering apoptosis in cancer cells. nih.govnih.gov The specific geometry of the platinum complex and the nature of its ligands influence the types of DNA adducts formed and their biological consequences. nih.govresearchgate.net
Antimicrobial and Antifungal Activity Mechanisms (Focus on cellular targets and pathways)
The imidazole scaffold is a well-established feature in many antimicrobial and antifungal agents. nih.govnih.govniscair.res.in The mechanism of action for many antifungal imidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.govmdpi.com This disruption of membrane integrity leads to increased permeability and ultimately cell death. mdpi.com In the context of antibacterial activity, imidazole-containing compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov While the precise mechanisms can vary, they often involve the inhibition of essential cellular processes or the disruption of cell wall synthesis. niscair.res.in Certain imidazole-based compounds have also been investigated as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, thereby reducing the expression of virulence factors and biofilm formation. nih.gov
| Compound Class | Organism(s) | Proposed Mechanism of Action |
| Imidazole-derived hydrazones | C. glabrata, C. cladosporioides | Disruption of fungal cell processes. nih.gov |
| 4-substituted imidazole sulfonamides | Candida strains | Inhibition of ergosterol biosynthesis. nih.gov |
| Imidazole-based compounds | Pseudomonas aeruginosa | Inhibition of quorum sensing. nih.gov |
| Imidazole-2-thiol derivatives | Various bacteria and fungi | General antimicrobial activity. researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and parameters related to chemical reactivity. Such calculations are fundamental to understanding the intrinsic properties of (1-methyl-1H-imidazol-2-yl)methanethiol.
Quantum chemical calculations can identify the regions within a molecule that are most likely to participate in chemical reactions. Methods like Molecular Electrostatic Potential (MEP) mapping and Mulliken population analysis are used to predict active sites for nucleophilic and electrophilic attacks.
For imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring typically exhibit negative electrostatic potential, indicating their role as nucleophilic centers or hydrogen bond acceptors. irjweb.comniscpr.res.in Conversely, hydrogen atoms attached to the ring and the thiol group would show positive potential, marking them as electrophilic sites. The distribution of Mulliken atomic charges further quantifies the electron density on each atom, suggesting that the nitrogen and sulfur atoms are electron-rich, making them likely sites for interaction with electron-deficient species. irjweb.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. irjweb.com For imidazole derivatives, DFT calculations are used to determine these energy values, which in turn help predict the molecule's bioactivity and potential for intermolecular charge transfer. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. irjweb.commdpi.com
| Parameter | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. irjweb.com |
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. These studies are crucial in drug discovery and for understanding the biological mechanisms of action.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.gov For compounds related to this compound, docking studies can elucidate potential interactions with protein active sites. For example, studies on other methyl-imidazole derivatives have shown that the imidazole ring can form various interactions, including hydrogen bonds with amino acid residues like serine and arene-cation interactions with residues such as arginine and lysine. ekb.egsemanticscholar.org
The binding affinity is typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. semanticscholar.org These simulations help identify key amino acid residues involved in the binding and provide a structural basis for the molecule's potential biological activity.
| Related Compound Class | Protein Target Example | Observed Interactions | Typical Binding Energy Range |
|---|---|---|---|
| Imidazole Derivatives | Human RND1 GTPase | Arene-cation, arene-sigma, hydrogen bonds. semanticscholar.org | -6.8 to -8.2 kcal/mol. semanticscholar.org |
| Benzimidazole (B57391) Derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding, short contacts. researchgate.net | Docking scores up to 75.5 (ChemPLP). researchgate.net |
| Substituted Imidazoles | Bacterial Strains (e.g., S. aureus) | Interactions with bacterial proteins. ekb.eg | ΔE = 0.16508 eV (stability). ekb.eg |
Computational simulations are also employed to model the interaction between small molecules and DNA. These studies can predict whether a compound binds to the minor or major groove of the DNA double helix, intercalates between base pairs, or interacts with the phosphate (B84403) backbone.
For instance, studies on phthalocyanine (B1677752) complexes substituted with 1-methyl-1H-imidazole-2-thiol have investigated their DNA nuclease properties. yildiz.edu.tr While the study focused on the larger complex, the imidazole-thiol moiety is integral to its function. Simulations of similar aromatic heterocyclic compounds binding to DNA have shown that interactions can be driven by electrostatic attractions between the positively charged parts of the molecule and the negatively charged DNA backbone. mdpi.com Furthermore, T-shaped π-π stacking between the imidazole ring and DNA bases (like adenine) can also contribute to the stability of the complex. mdpi.com Molecular docking can estimate the binding energy of these interactions, revealing the compound's propensity to associate with DNA. mdpi.com
| Compound Type | Key Findings / Interaction Type | Reference Study Insights |
|---|---|---|
| Phthalocyanines with 1-methyl-1H-imidazole-2-thiol | Demonstrated photonuclease activity on supercoiled plasmid DNA upon irradiation. yildiz.edu.tr | Suggests the compound can induce DNA cleavage, a property often mediated by direct or indirect interaction with the DNA structure. yildiz.edu.tr |
| Imidazolium-based Ionic Liquids (Structural Analogs) | Preferential binding to the minor groove of DNA, with interactions stabilized by electrostatic forces and T-shape π-π stacking. mdpi.com | Binding energies were found to be in the range of -5.19 to -7.75 kcal/mol, indicating weak but specific interactions. mdpi.com |
Mechanistic Insights from Computational Simulations (e.g., QM/MM)
Computational simulations have become instrumental in elucidating the molecular mechanisms by which this compound, commonly known as methimazole (B1676384) (MMZ), exerts its therapeutic effects. These theoretical studies provide a detailed view of the interactions between MMZ and its biological target, thyroid peroxidase (TPO), offering insights that are not readily accessible through experimental methods alone.
Molecular dynamics (MD) simulations and binding free energy calculations have been employed to explore the interaction between MMZ and TPO. longdom.orglongdom.org These studies are crucial for understanding the compound's inhibitory action on the enzyme, which is a key step in the synthesis of thyroid hormones. droracle.ainih.gov
One significant computational study modeled a section of the TPO protein (TPO₂₀₁₋₅₀₀) and performed molecular dynamics simulations to analyze its complex with MMZ. longdom.org The results of these simulations revealed that MMZ binds strongly within the proximal heme-binding and catalytic site of the enzyme. longdom.orglongdom.org This binding is stabilized by a series of interactions with specific amino acid residues. The simulations identified that MMZ engages in hydrophobic interactions with residues Asp238, His239, Phe243, Thr487, and His494. longdom.orglongdom.org Furthermore, the compound was found to form stable hydrogen bonds with the Arg491 residue of TPO. longdom.orgresearchgate.net By engaging these key residues in the active site, MMZ effectively inhibits the enzymatic activity of TPO, preventing the production of thyroid hormones. longdom.orglongdom.org
To quantify the binding affinity, binding free energy calculations were performed using the Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) methods. longdom.org These calculations provide a theoretical estimate of the stability of the drug-protein complex. For the TPO-MMZ complex, the binding free energy was calculated to be -11.05 kcal/mol using MM-PBSA and -9.43 kcal/mol using MM-GBSA, indicating a strong and favorable binding interaction. longdom.org
| Complex | Method | Binding Free Energy (kcal/mol) |
|---|---|---|
| This compound-TPO | MM-PBSA | -11.05 |
| MM-GBSA | -9.43 | |
| Propylthiouracil-TPO | MM-PBSA | -14.02 |
| MM-GBSA | -15.47 |
The specific residues within the TPO active site that interact with MMZ, as identified by computational simulations, are critical for its inhibitory mechanism. longdom.orglongdom.org
| Interaction Type | Amino Acid Residues |
|---|---|
| Hydrophobic Interactions | Asp238, His239, Phe243, Thr487, His494 |
| Hydrogen Bonding | Arg491 |
Applications in Advanced Materials Science
Role as a Building Block for Novel Materials
The imidazole (B134444) nucleus is a fundamental heterocyclic motif that has been extensively utilized in the creation of a wide array of functional polymers and materials. nih.gov The presence of both a thiol and an imidazole group in (1-methyl-1H-imidazol-2-yl)methanethiol offers multiple avenues for its use as a monomer or a modifying agent in polymer synthesis. The imidazole moiety itself can participate in the formation of coordination polymers and other supramolecular assemblies through interactions with metal ions. erpublications.com
The thiol group is particularly reactive and can undergo various "click" chemistry reactions, such as thiol-ene and thiol-yne additions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of advanced polymeric materials. researchgate.netresearchgate.net For instance, thiol-ene photopolymerization is a robust method for creating crosslinked polymer networks with uniform density. researchgate.net The incorporation of the this compound moiety into a polymer backbone via its thiol group could impart the resulting material with the inherent properties of the imidazole ring, such as thermal stability and the ability to coordinate with metals.
Furthermore, research into the polymerization of related benzimidazole (B57391) compounds has demonstrated the potential for creating polymers with desirable characteristics. For example, polymers derived from 2-thiobeneimidazole have been synthesized and their complexes with metal ions have been investigated for specific applications. erpublications.com This suggests a precedent for the polymerization of imidazole-thiol derivatives like this compound to create functional polymers. The enzymatic synthesis of hypermodified DNA incorporating imidazole functional groups further highlights the versatility of this chemical entity as a building block in complex macromolecular structures. nih.gov
Integration into Ionic Liquids and Related Solvents
Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as designer solvents and electrolytes due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. mdpi.comjmst.info The functionalization of ILs with specific chemical groups, creating "task-specific" ionic liquids, has expanded their range of applications. mdpi.com
The incorporation of thiol groups into the structure of ionic liquids has been a subject of research, with thiol-functionalized ILs being explored for various applications, including as redox switching systems and as stabilizers for gold nanoparticles. mdpi.com Imidazolium-based cations are one of the most common components of ILs. researchgate.net Therefore, this compound could potentially be integrated into the structure of an ionic liquid, either as part of the cation or the anion.
For example, thiol-functionalized imidazolium (B1220033) salts have been synthesized and used to form self-assembled monolayers on gold surfaces. ewha.ac.kr The synthesis of imidazolium-based ionic liquids often involves the quaternization of an N-substituted imidazole. mdpi.com While direct incorporation of the intact this compound molecule into an IL structure is a possibility, it is also conceivable that the imidazole-2-thione tautomer could be involved in the synthesis of novel ILs. mdpi.comtandfonline.com Research on thiol-functionalized carboxylate ionic liquids has shown that imidazolium-based structures can exhibit interesting, albeit sometimes unexpected, thermal decomposition pathways leading to the formation of imidazole-2-thiones. mdpi.comnih.gov
The integration of the this compound moiety into an ionic liquid could lead to the development of novel solvents with specific affinities for certain solutes or with catalytic properties derived from the presence of the thiol and imidazole functionalities.
Research into Corrosion Inhibition Mechanisms (Insights from related benzimidazole derivatives)
The prevention of metal corrosion is a critical aspect of materials science and engineering. Organic compounds containing heteroatoms such as nitrogen and sulfur are often effective corrosion inhibitors, as these atoms can coordinate with the metal surface and form a protective film. kfupm.edu.sa Imidazole and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in different corrosive environments. kfupm.edu.sanih.gov
The corrosion inhibition properties of these compounds are generally attributed to their ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms. nih.gov
Research on new imidazole derivative corrosion inhibitors has shown excellent anti-corrosion effectiveness on carbon steel. nih.gov Studies on benzimidazole derivatives, which share the imidazole core with this compound, have provided significant insights into the corrosion inhibition mechanism. These studies have shown that benzimidazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. bohrium.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. bohrium.commdpi.com
The presence of both a nitrogen-rich imidazole ring and a sulfur-containing methanethiol (B179389) group in this compound suggests that it would be a highly effective corrosion inhibitor. The lone pair electrons on the nitrogen and sulfur atoms would be readily available for coordination with the metal surface, leading to strong adsorption and the formation of a stable protective layer. Theoretical calculations, such as those based on quantum chemistry, have been used to further elucidate the inhibition mechanism of related imidazole derivatives. bohrium.com
Future Directions and Emerging Research Avenues
Development of Next-Generation (1-Methyl-1H-imidazol-2-yl)methanethiol Derivatives
The core structure of this compound is ripe for modification to generate next-generation derivatives with enhanced or entirely new functionalities. Research in this area will likely focus on strategic chemical modifications to tune the electronic, steric, and physicochemical properties of the molecule. The imidazole (B134444) ring is a common feature in many pharmacologically active compounds. researchgate.net The development of derivatives is a promising strategy for discovering new therapeutic agents. researchgate.netresearchgate.net
Key strategies for derivatization may include:
Substitution on the Imidazole Ring: Introducing various functional groups at the C4 and C5 positions of the imidazole ring can significantly alter the molecule's properties.
Modification of the Thiol Group: The sulfur atom is a key site for derivatization. It can be alkylated, arylated, or used to form thioethers and thioesters, leading to compounds with diverse biological profiles. For instance, derivatives of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide have been synthesized and studied for their biological activities. researchgate.net
Formation of Complex Heterocycles: The thiol group can serve as a reactive handle to construct more complex heterocyclic systems. Research has shown that imidazole-based scaffolds can be elaborated into fused systems like imidazo[2,1-b] researchgate.netnih.govajgreenchem.comthiadiazoles, with some derivatives showing potent biological activity, such as high inhibitory action against M. tuberculosis. researchgate.net
These synthetic efforts aim to create libraries of novel compounds for screening in various applications, leveraging the inherent biological relevance of the imidazole core. researchgate.net
Exploration of Novel Coordination Motifs and Architectures
The nitrogen atoms of the imidazole ring and the sulfur atom of the methanethiol (B179389) group make this compound an excellent candidate for use as a ligand in coordination chemistry. N-heterocyclic organic compounds are used extensively for constructing coordination complexes due to their strong and diverse coordination abilities. nih.gov The exploration of its coordination behavior with a wide range of metal ions is a significant avenue for future research.
This exploration could lead to the discovery of:
Mononuclear and Polynuclear Complexes: The ligand could coordinate to metal centers in a monodentate or bidentate fashion, leading to simple mononuclear complexes or more complex polynuclear structures and coordination polymers. nih.gov
Coordination Polymers (CPs): By linking metal centers, derivatives of this ligand could form one-, two-, or three-dimensional coordination polymers. The mixture of carboxylic acid and nitrogen-containing ligands is a known strategy to enrich the structures of CPs. mdpi.com
Variable Coordination Geometries: The coordination number and geometry around the metal center can be influenced by the ligand and reaction conditions, leading to diverse architectures such as tetrahedral, square planar, or octahedral complexes. mdpi.comnih.gov
The resulting coordination compounds could possess interesting magnetic, optical, or catalytic properties, making them suitable for applications in materials science.
Advanced Computational Modeling for Structure-Activity Relationships
Computational chemistry offers powerful tools to predict the properties of this compound derivatives and guide their synthesis. researchgate.net By employing advanced modeling techniques, researchers can establish robust structure-activity relationships (SAR).
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, bonding, and reactivity of the molecule and its metal complexes. This can provide insights into properties like proton dissociation energies of the thiol group upon coordination to a metal center. nih.gov
Molecular Docking: This technique can predict the binding modes and affinities of derivatives with biological targets such as enzymes or receptors. Docking studies have been successfully used to rationalize the inhibitory activity of related benzimidazole (B57391) derivatives against targets like α-glucosidase. nih.gov
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.net
These computational studies can significantly accelerate the discovery process by allowing for the rational design of molecules with desired properties, thereby reducing the time and cost associated with experimental work. researchgate.net
Integration into Supramolecular Assemblies and Nanomaterials
The principles of supramolecular chemistry, which involve non-covalent interactions, can be applied to this compound to construct well-defined nanoscale architectures. The imidazole and thiol moieties are capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination.
Future research could focus on:
Self-Assembly: Investigating the self-assembly of the molecule or its derivatives into higher-order structures like micelles, vesicles, or gels.
Nanomaterial Functionalization: Using the thiol group to anchor the molecule onto the surface of gold nanoparticles or other nanomaterials, thereby imparting new functionalities to the material.
Stimuli-Responsive Systems: Designing supramolecular systems that can respond to external stimuli such as pH, light, or the presence of specific ions, owing to the dynamic nature of non-covalent interactions. nih.gov
These supramolecular architectures could form the basis for novel smart nanomaterials with applications in fields like drug delivery, sensing, and catalysis. nih.gov
Expanding Scope of Biological and Material Science Applications
The imidazole nucleus is a versatile scaffold found in numerous compounds with a wide spectrum of biological activities. researchgate.netlongdom.org Derivatives of this compound are promising candidates for a range of applications in both biology and material science.
Potential Biological Applications: The imidazole moiety is a key component of many bioactive molecules, and its derivatives have shown a vast array of pharmacological effects. researchgate.net Research has demonstrated activities including antiprotozoal, enzyme inhibition, and antimicrobial effects in related compounds. yildiz.edu.trresearchgate.net
| Potential Biological Activity | Rationale based on Related Imidazole Derivatives | Reference |
| Antiprotozoal | 2-sulfanyl-1H-benzimidazole derivatives have shown strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. | researchgate.net |
| Antitubercular | A related derivative, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] researchgate.netnih.govajgreenchem.comthiadiazole, exhibited high inhibitory activity against M. tuberculosis. | researchgate.net |
| Enzyme Inhibition | Water-soluble phthalocyanines containing 1-methyl-1H-imidazole-2-thiol substituents have been investigated for α-glucosidase inhibition. | yildiz.edu.tr |
| Anticancer | Various imidazole derivatives are being studied for their potential as anticancer agents. | researchgate.net |
| Antifungal/Antibacterial | The imidazole ring is a core structure in many antifungal and antibacterial drugs. | researchgate.netresearchgate.net |
| DNA Nuclease Activity | Phthalocyanine (B1677752) derivatives with 1-methyl-1H-imidazole-2-thiol groups showed photonuclease activity on plasmid DNA when irradiated with light. | yildiz.edu.tr |
Potential Material Science Applications:
Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals.
Nonlinear Optics: Some imidazole-containing materials have applications in nonlinear optics. researchgate.net
Fluorescent Sensors: Coordination polymers based on imidazole ligands have been shown to exhibit fluorescence, suggesting potential use in chemical sensing. mdpi.com
Green Chemistry Approaches to Synthesis and Derivatization
Future synthetic work on this compound and its derivatives will increasingly adopt the principles of green chemistry to minimize environmental impact. This involves developing cleaner, more efficient, and safer chemical processes.
| Green Chemistry Technique | Description | Potential Advantage | Reference |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, and often cleaner reactions. | researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent, for example, by physical grinding of reactants. | Eliminates solvent waste, reduces environmental impact, and simplifies purification. | researchgate.netasianpubs.org |
| Use of Green Solvents | Employing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). | Reduces the use of volatile and toxic organic solvents. | researchgate.netnih.gov |
| One-Pot Synthesis | Designing a synthetic route where multiple reaction steps are carried out in the same flask without isolating intermediates. | Increases efficiency, reduces waste, and saves time and resources. | asianpubs.org |
By embracing these methods, the synthesis and derivatization of this compound can be made more sustainable and environmentally friendly. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (1-methyl-1H-imidazol-2-yl)methanethiol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of 1-methylimidazole. For example, replacing a halogen atom with a thiolate nucleophile under basic conditions. Evidence from analogous compounds (e.g., in []) demonstrates that the (1-methyl-1H-imidazol-2-yl)thio group can be introduced via coupling reactions using sulfur-containing reagents. Catalytic strategies from methanol thiolation studies (e.g., K₂WO₄/alumina in [ ]) highlight the importance of acid-base balance in controlling selectivity for thiol incorporation. Optimization may involve adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst loading to minimize byproducts like disulfides .
Q. Which spectroscopic and crystallographic techniques reliably characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows the thiol (-SH) proton as a broad singlet near δ 1.5–3.0 ppm, though deuterated solvents may exchange this signal. The imidazole ring protons appear as distinct multiplets (δ 6.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor <0.05 as in []) confirm bond lengths (C–S ≈ 1.81 Å) and angles, critical for structural validation.
- IR : Stretching frequencies for S–H (2550–2600 cm⁻¹) and C–N (1600–1650 cm⁻¹) provide functional group confirmation .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level (as in []) can map electron density distribution. For instance:
- The imidazole ring’s electron-withdrawing effect polarizes the thiol group, enhancing its nucleophilicity.
- HOMO-LUMO gaps predict redox stability, guiding applications in catalysis or coordination chemistry .
Q. What strategies resolve contradictions in catalytic activity data when using this compound as a ligand in metal complexes?
- Methodological Answer : Discrepancies often arise from:
- Stoichiometry : Varying metal:ligand ratios (e.g., 1:1 vs. 1:2) alter catalytic sites.
- pH Effects : Acidic conditions protonate the thiol (-SH → -SH₂⁺), reducing metal-binding capacity. Basic conditions deprotonate it (-S⁻), enhancing coordination (see [] for ligand design principles).
- Counterion Selection : Bulky anions (e.g., PF₆⁻) stabilize complexes by minimizing ion pairing .
Q. How does the thiol group’s redox stability impact biological or catalytic applications?
- Methodological Answer :
- Oxidative Stability : Thiols oxidize to disulfides; antioxidants (e.g., TCEP) or inert atmospheres (N₂/Ar) mitigate degradation. Ellman’s assay quantifies free -SH groups over time .
- Biological Assays : Comparative studies with thioether analogs (e.g., replacing -SH with -SCH₃) isolate the thiol’s role in activity. For example, in antifungal assays ([ ]), thiol derivatives showed higher activity due to reactive sulfur intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
